molecular formula C17H14N4O B11683734 2-methyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide

2-methyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide

Cat. No.: B11683734
M. Wt: 290.32 g/mol
InChI Key: QCPOHVCPXWWDGS-YBFXNURJSA-N
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Description

2-Methyl-N’-[(E)-(pyridin-2-yl)methylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. It is characterized by the presence of a quinoline ring, a pyridine ring, and a hydrazide functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N’-[(E)-(pyridin-2-yl)methylidene]quinoline-4-carbohydrazide typically involves the condensation reaction between 2-methylquinoline-4-carbohydrazide and pyridine-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and purification of the product through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N’-[(E)-(pyridin-2-yl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline and pyridine derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid and pyridine-2-carboxylic acid derivatives.

    Reduction: 2-Methylquinoline-4-amine and pyridine-2-ylmethylamine derivatives.

    Substitution: Various substituted quinoline and pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-N’-[(E)-(pyridin-2-yl)methylidene]quinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-N’-[(E)-(pyridin-2-yl)methylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoline and pyridine rings can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The exact pathways and targets depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline-4-carbohydrazide: Lacks the pyridine ring, resulting in different biological activities.

    Pyridine-2-carbaldehyde: A simpler compound used as a precursor in the synthesis of the target compound.

    Quinoline-4-carbohydrazide: Similar structure but without the methyl and pyridine groups.

Uniqueness

2-Methyl-N’-[(E)-(pyridin-2-yl)methylidene]quinoline-4-carbohydrazide is unique due to the presence of both quinoline and pyridine rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these structural features makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

2-methyl-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C17H14N4O/c1-12-10-15(14-7-2-3-8-16(14)20-12)17(22)21-19-11-13-6-4-5-9-18-13/h2-11H,1H3,(H,21,22)/b19-11+

InChI Key

QCPOHVCPXWWDGS-YBFXNURJSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CC=N3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CC=N3

solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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